

Commercial availability and suppliers of N-(6-bromopyridin-2-yl)acetamide

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Compound of Interest

Compound Name: *N*-(6-bromopyridin-2-yl)acetamide

Cat. No.: B057905

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An In-Depth Technical Guide to **N-(6-bromopyridin-2-yl)acetamide**: Sourcing, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of **N-(6-bromopyridin-2-yl)acetamide** (CAS No. 25218-99-9). We will delve into its commercial availability, provide validated protocols for its synthesis and quality control, and explore its critical role as a versatile building block in modern medicinal chemistry.

Core Compound Identity and Significance

N-(6-bromopyridin-2-yl)acetamide is a substituted pyridine derivative whose structure is foundational for the synthesis of more complex molecules.^[1] Its strategic importance lies in the dual functionality of its structure: the bromo-substituted pyridine ring and the acetamide group. The bromine atom acts as a versatile chemical handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig cross-couplings. This facilitates the introduction of diverse molecular fragments, a crucial step in building libraries of compounds for screening.^[2]

Simultaneously, the 2-acetamido group can influence the compound's physicochemical properties, such as solubility, and participate in crucial hydrogen bonding interactions with biological targets. The pyridine core itself is a prevalent scaffold in numerous kinase inhibitors,

making this compound a valuable starting material in oncological and immunological research. [\[1\]](#)

Table 1: Physicochemical Properties of **N-(6-bromopyridin-2-yl)acetamide**

Property	Value	Source
CAS Number	25218-99-9	[3] [4] [5]
Molecular Formula	C ₇ H ₇ BrN ₂ O	[3] [5]
Molecular Weight	215.05 g/mol	[3] [6]
IUPAC Name	N-(6-bromo-2-pyridinyl)acetamide	[5]
Synonyms	2-Acetamido-6-bromopyridine, N-(6-bromo-2-pyridyl)acetamide	[6]
Monoisotopic Mass	213.97418 u	[6]
Physical Form	Solid	
Storage	Sealed in dry, room temperature conditions	

Commercial Availability and Sourcing Strategy

N-(6-bromopyridin-2-yl)acetamide is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are typically offered at ≥97%, which is suitable for most synthetic applications.

Key Commercial Suppliers

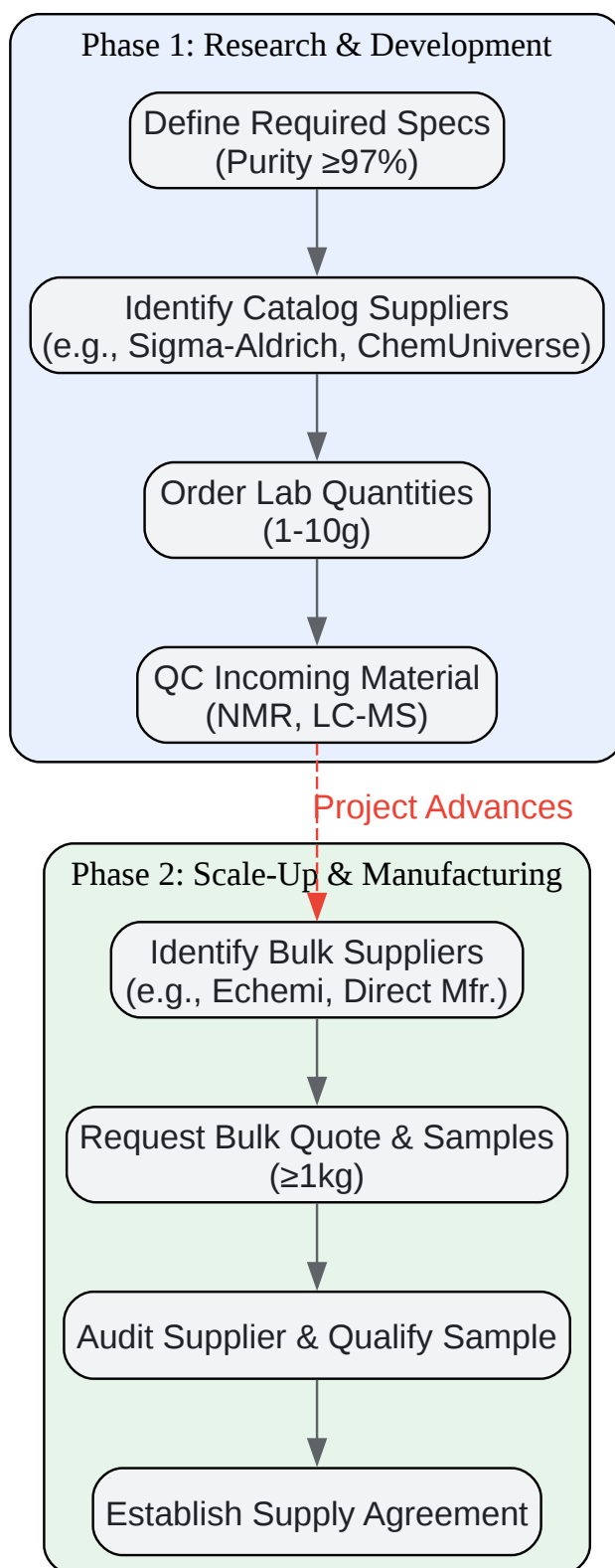
The following table summarizes prominent suppliers. Pricing is subject to change and should be confirmed directly with the vendor.

Table 2: Representative Suppliers of **N-(6-bromopyridin-2-yl)acetamide**

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich (via Ambeed, Inc.)	97%	Milligrams to grams	Often available with short lead times for research quantities.
ChemUniverse	97%	250mg, 1g, 5g, Bulk	Offers a clear pricing structure for common lab quantities and provides a bulk quote request form. [3] [7]
Echemi (CHEMLYTE SOLUTIONS)	Industrial Grade	Bulk	A manufactory based in China, suitable for large-scale procurement.
AbacipharmTech	Not specified	Catalog item	A global chemical supplier listing the compound under catalog number AB04291. [4]

Procurement Workflow

For researchers, acquiring this reagent is straightforward. For process development and scale-up, a more rigorous approach is necessary to ensure a stable supply chain.



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Caption: Procurement workflow for **N-(6-bromopyridin-2-yl)acetamide** from R&D to manufacturing.

Synthesis and Purification Protocol

While commercially available, in-house synthesis may be required for specific research applications or custom isotopic labeling. The following protocol describes a standard method for the N-acetylation of 2-amino-6-bromopyridine.

Causality and Experimental Design

The reaction proceeds via nucleophilic attack of the exocyclic amine of 2-amino-6-bromopyridine on the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride or acetic anhydride). The choice of a non-nucleophilic base, such as triethylamine or pyridine, is critical; it serves to neutralize the HCl or acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine, which would render it non-nucleophilic. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive acetylating agent.[8] Purification by recrystallization is often sufficient to remove starting material and salt byproducts, leveraging differences in solubility.

Step-by-Step Synthesis Protocol

Materials:

- 2-amino-6-bromopyridine
- Acetyl chloride (or Acetic Anhydride)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et₃N) or Pyridine
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of 2-amino-6-bromopyridine in anhydrous DCM.
- **Addition of Base:** Add 1.2 equivalents of triethylamine to the stirred solution.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
- **Addition of Acetylating Agent:** Slowly add 1.1 equivalents of acetyl chloride dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup (Quenching):** Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize excess acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- **Final Purification:** The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield **N-(6-bromopyridin-2-yl)acetamide** as a pure solid.[\[8\]](#)[\[9\]](#)

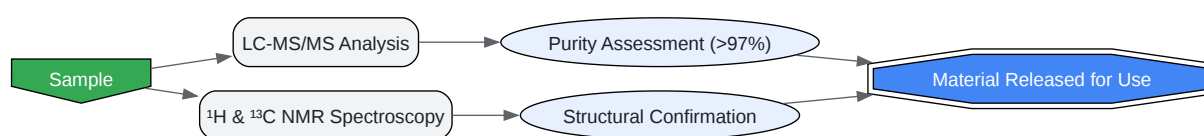
Caption: Workflow for the synthesis and purification of **N-(6-bromopyridin-2-yl)acetamide**.

Quality Control and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of both externally sourced and internally synthesized material.

Analytical Workflow

A standard QC workflow involves chromatographic separation coupled with mass spectrometric detection for purity assessment and impurity identification, followed by spectroscopic analysis for structural confirmation.



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Caption: Standard quality control workflow for **N-(6-bromopyridin-2-yl)acetamide**.

LC-MS/MS Protocol for Purity Analysis

Objective: To determine the purity of the compound and identify any process-related impurities. [\[10\]](#)

- Sample Preparation: Prepare a 1 mg/mL stock solution of **N-(6-bromopyridin-2-yl)acetamide** in methanol. Dilute to 1-10 µg/mL in a suitable mobile phase mimic (e.g., 50:50 acetonitrile:water).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis: Full scan (e.g., m/z 100-500) to detect all ions. A tandem MS (MS/MS) experiment should be performed on the parent ion.
 - Expected Parent Ion: The protonated molecule $[M+H]^+$ is expected at m/z 215.0/217.0 due to the isotopic signature of bromine ($^{79}\text{Br}/^{81}\text{Br}$).
 - Predicted Fragmentation: Key fragments would likely arise from the loss of ketene ($\text{CH}_2=\text{C}=\text{O}$, 42 Da) from the acetamide side chain, resulting in a fragment ion corresponding to 2-amino-6-bromopyridine at m/z 173.0/175.0.[\[11\]](#)

NMR Spectroscopy for Structural Confirmation

Objective: To unambiguously confirm the chemical structure.

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- ^1H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the pyridine ring protons (typically in the δ 7-8 ppm region), the acetamide methyl group (a singlet around δ 2.2 ppm), and the N-H proton (a broad singlet, variable chemical shift).
- ^{13}C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms, including the carbonyl carbon of the acetamide group (typically $\delta > 168$ ppm).

Applications in Drug Discovery and Materials Science

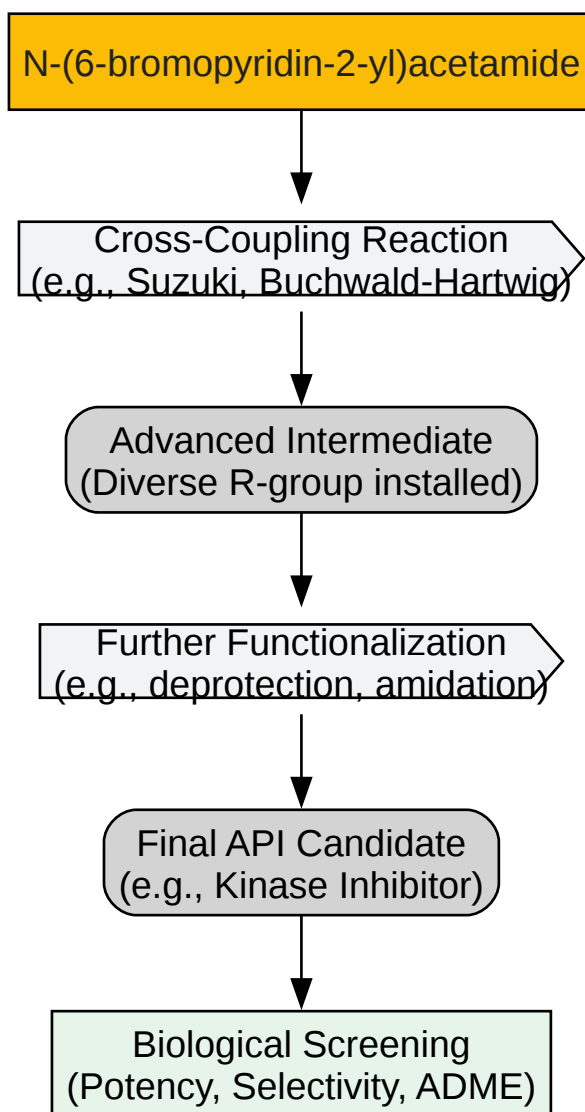
The primary utility of **N-(6-bromopyridin-2-yl)acetamide** is as a synthetic intermediate. Its structure is a key component in the synthesis of targeted therapies.

Kinase Inhibitor Scaffolds

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors. The amide group can form critical hydrogen bonds with the amino acid backbone of the kinase hinge region, while the rest of the molecule extends into the ATP-binding pocket. The bromine at the 6-position provides a reliable attachment point for coupling reactions to build out the rest of the inhibitor, targeting specific sub-pockets to achieve potency and selectivity.

Broader Medicinal Chemistry Applications

The acetamide functional group is a common feature in many bioactive molecules and approved drugs.^{[9][12]} Derivatives of acetamide have demonstrated a wide range of biological activities, including acting as anti-inflammatory agents through the inhibition of enzymes like COX-II.^{[12][13]} While **N-(6-bromopyridin-2-yl)acetamide** itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial precursor for molecules designed with these therapeutic aims.



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Caption: Role of the title compound in a typical drug discovery pipeline.

Potential in Materials Science

Beyond pharmaceuticals, the structural motifs of this compound are relevant in materials science. The bromopyridine group can be used to construct larger π -conjugated systems for applications in Organic Light-Emitting Diodes (OLEDs).[2] Furthermore, the pyridine nitrogen can act as a ligand for forming Metal-Organic Frameworks (MOFs), with the acetamide group influencing intermolecular interactions and framework properties.[2]

Conclusion

N-(6-bromopyridin-2-yl)acetamide is a commercially accessible and synthetically important building block. Its value is rooted in the strategic placement of its bromo and acetamido functionalities on a pyridine core, enabling facile entry into the synthesis of complex molecular architectures for drug discovery and materials science. A thorough understanding of its sourcing, synthesis, and analytical characterization ensures its effective and reliable application in demanding research and development environments.

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